N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a benzamide moiety with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide typically involves multi-component reactions. One common method is the condensation reaction of β-naphthol, benzaldehyde, and 3,4,5-trimethoxybenzoic acid in the presence of a catalyst such as ammonium acetate . This reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the benzamide moiety can produce amine derivatives .
Scientific Research Applications
N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a probe for studying biological processes due to its structural features.
Mechanism of Action
The mechanism by which N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, cell proliferation, and apoptosis . The naphthalene and phenyl groups can also interact with hydrophobic regions of proteins and membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide: This compound has similar structural features but includes a dinitrobenzamide moiety, which can influence its reactivity and biological activity.
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide: This compound is structurally similar but lacks the methoxy groups, which can affect its solubility and interaction with biological targets.
Uniqueness
N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. These groups can enhance the compound’s solubility in organic solvents and influence its reactivity and interaction with biological molecules .
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-31-22-15-19(16-23(32-2)26(22)33-3)27(30)28-25(18-10-5-4-6-11-18)24-20-12-8-7-9-17(20)13-14-21(24)29/h4-16,25,29H,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCPQSBZPWAWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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